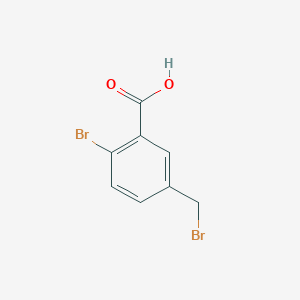

2-Bromo-5-(bromomethyl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Characterization

2-Bromo-5-(bromomethyl)benzoic acid is synthesized utilizing basic materials through a free radical reaction, which is characterized by IR and 1H NMR techniques. The synthesis process is influenced by factors such as the mole ratio of materials, solvents, reaction time, and the amount of initiator, highlighting its potential for various scientific applications due to its unique structural properties (Wang Ping, 2011).

Biological Activity and Chemical Synthesis

The compound is also involved in the synthesis of ligands and their metal complexes, demonstrating significant biological activities. For instance, a study on the synthesis of a Cd(II) complex derived from a specific azo ligand including a bromo thiazolyl component showed antimicrobial activity against various pathogens. This indicates its potential use in developing antimicrobial agents (Sudad A. Jaber, H. A. Kyhoiesh, Sajjad H. Jawad, 2021).

Industrial Process Scale-Up

Additionally, this compound derivatives play a crucial role in the industrial-scale synthesis of key intermediates for therapeutic drugs. A study detailing the scale-up of a related compound for the manufacture of SGLT2 inhibitors for diabetes therapy exemplifies the compound's importance in pharmaceutical manufacturing, showcasing a scalable process that ensures significant cost reduction and high yield (Yi Zhang, Xiao‐Rong Ma, Xiaohan Shan, Xiao-Wen Zhang, Jian-qi Li, Yu Liu, 2022).

Catalyst and Polymer Synthesis

The chemical also finds applications in catalysis and polymer synthesis. For example, research on the activation of carbon dioxide by transition metals in the presence of aromatic halides, where compounds similar to this compound were used, elucidates its potential in creating more environmentally friendly chemical processes (C. Amatore, A. Jutand, 1991).

Mechanism of Action

Target of Action

It’s known that benzoic acid derivatives can interact with various biological targets, including enzymes and receptors, depending on their specific functional groups .

Mode of Action

Brominated benzoic acids are often used in organic synthesis, where they can act as electrophiles in reactions such as the suzuki-miyaura cross-coupling . In these reactions, the bromine atoms of the molecule can be replaced by other groups, leading to the formation of new carbon-carbon bonds .

Biochemical Pathways

Benzoic acid derivatives can potentially interfere with various metabolic pathways due to their ability to form covalent bonds with amino acids, proteins, and nucleic acids .

Pharmacokinetics

As a small, moderately polar molecule, it may be expected to have reasonable absorption and distribution characteristics. The presence of the bromine atoms could potentially affect its metabolism and excretion, as halogenated compounds can be resistant to metabolic degradation .

Result of Action

It’s known that benzoic acid derivatives can have various biological effects, depending on their specific functional groups and targets .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-5-(bromomethyl)benzoic acid . For instance, the pH of the environment can affect the ionization state of the carboxylic acid group, potentially influencing its reactivity and interactions with biological targets . Additionally, temperature and solvent conditions can affect its stability and reactivity in chemical reactions .

properties

IUPAC Name |

2-bromo-5-(bromomethyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2O2/c9-4-5-1-2-7(10)6(3-5)8(11)12/h1-3H,4H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQUDWCHBLVODNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CBr)C(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-5H-[1,2,3]oxathiazole2,2-dioxide](/img/structure/B2824655.png)

![2,4,8,10-Tetramethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2824656.png)

![4-(2-{[5-(diethylsulfamoyl)-1-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}acetamido)benzoic acid](/img/structure/B2824658.png)

![N-([2,4'-bipyridin]-4-ylmethyl)pyrazine-2-carboxamide](/img/structure/B2824664.png)

![4-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2824665.png)

![2-[3-(2,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2824670.png)

![Tert-butyl 3-[(2-chlorophenyl)methyl]-4-oxopiperidine-1-carboxylate](/img/structure/B2824676.png)